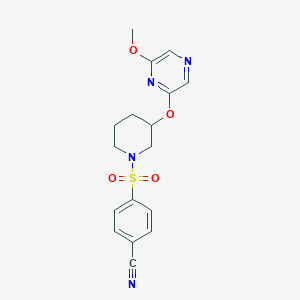
4-((3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile is a synthetic organic compound It is characterized by its unique molecular structure that incorporates a pyrazine ring, a piperidine ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-((3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile typically involves multi-step organic synthesis. One common route includes:
Synthesis of the pyrazine derivative: : This involves the reaction of 2-chloropyrazine with methanol in the presence of a base to form 6-methoxypyrazine.
Formation of the piperidine intermediate: : Next, the 6-methoxypyrazine is reacted with piperidine and a sulfonyl chloride derivative under basic conditions to yield the piperidinyl sulfonamide.
Coupling with benzonitrile: : Finally, the piperidinyl sulfonamide intermediate is coupled with 4-bromobenzonitrile under palladium-catalyzed cross-coupling conditions to produce the desired compound.
Industrial Production Methods
For industrial-scale production, the synthesis would likely be optimized to maximize yield and minimize cost, often involving continuous flow processes and automated systems. The use of high-throughput screening methods can also streamline the synthesis and purification steps.
Chemical Reactions Analysis
Types of Reactions
4-((3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile undergoes several types of chemical reactions, including:
Substitution reactions: : It can undergo nucleophilic substitution reactions due to the presence of halide groups.
Reduction and oxidation reactions: : The nitrile group can be reduced to primary amines, while oxidation reactions can occur at the methoxy group.
Hydrolysis: : The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Palladium catalysts: : Used for cross-coupling reactions.
Lithium aluminum hydride (LiAlH₄): : Commonly used for the reduction of nitriles.
Acidic and basic reagents: : Employed in hydrolysis reactions.
Major Products
Primary amines: : Formed from the reduction of the nitrile group.
De-methylated products: : Result from oxidation reactions of the methoxy group.
Scientific Research Applications
Chemistry
4-((3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile is used as a building block in organic synthesis, contributing to the development of more complex molecules.
Biology and Medicine
In the field of medicinal chemistry, this compound serves as a lead compound for the design of new drugs. Its structure allows for the modulation of biological activity and the investigation of its pharmacological properties.
Industry
The compound is also applied in the development of materials with specific properties, such as advanced polymers and specialty chemicals.
Mechanism of Action
Molecular Targets
The mechanism by which 4-((3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors, which can lead to the modulation of various biochemical pathways.
Pathways Involved
The compound may influence pathways related to signal transduction, gene expression, or metabolic processes, depending on the specific context in which it is used.
Comparison with Similar Compounds
Unique Aspects
Compared to other compounds with similar structures, such as 4-((3-(pyridin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile, the methoxy group in 6-Methoxypyrazin-2-yl adds a unique dimension to its chemical reactivity and biological activity.
List of Similar Compounds
4-((3-(pyridin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile
4-((3-(quinolin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile
4-((3-(thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile
Properties
IUPAC Name |
4-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-24-16-10-19-11-17(20-16)25-14-3-2-8-21(12-14)26(22,23)15-6-4-13(9-18)5-7-15/h4-7,10-11,14H,2-3,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZLFTJPBGOHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














